REACTION_CXSMILES
|
CN(C=O)C1C=CC=CC=1.C([O:13][CH2:14][CH2:15][CH2:16][CH3:17])=C.ClC(OC(=O)OC(Cl)(Cl)Cl)(Cl)Cl.P(Cl)(Cl)(Cl)=O.[F:35][C:36]1[CH:41]=[CH:40][C:39]([C:42]2[C:50]3[C:45](=[CH:46][CH:47]=[CH:48][CH:49]=3)[N:44]([CH:51]([CH3:53])[CH3:52])C=2)=[CH:38][CH:37]=1>C(#N)C>[F:35][C:36]1[CH:41]=[CH:40][C:39]([C:42]2[C:50]3[C:45](=[CH:46][CH:47]=[CH:48][CH:49]=3)[N:44]([CH:51]([CH3:53])[CH3:52])[C:17]=2[CH:16]=[CH:15][CH:14]=[O:13])=[CH:38][CH:37]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C=O
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)OC(OC(Cl)(Cl)Cl)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
31.4 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
35.8 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=CN(C2=CC=CC=C12)C(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 5° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at 5° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed to 80° C.
|
Type
|
STIRRING
|
Details
|
under stirring for about 24 hours
|
Duration
|
24 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=C(N(C2=CC=CC=C12)C(C)C)C=CC=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |